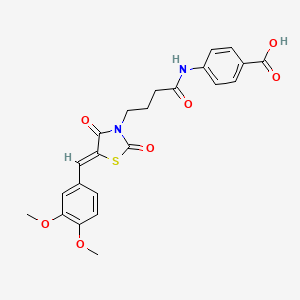

(Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid

Description

Properties

IUPAC Name |

4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7S/c1-31-17-10-5-14(12-18(17)32-2)13-19-21(27)25(23(30)33-19)11-3-4-20(26)24-16-8-6-15(7-9-16)22(28)29/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,26)(H,28,29)/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSFZJVHHXLCAU-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. Its structure features a thiazolidine ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound can be broken down into several key components:

- Thiazolidin Ring : Associated with anti-inflammatory and anti-cancer properties.

- Dimethoxybenzylidene Group : Contributes to the compound's interaction with biological targets.

- Benzoic Acid Moiety : Often linked to antimicrobial and anti-inflammatory activities.

1. Anti-Cancer Properties

Research indicates that compounds with similar structures exhibit significant anti-cancer activities. The presence of the thiazolidine moiety is particularly noted for its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of thiazolidine can inhibit cell proliferation in various cancer cell lines, suggesting that (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid may possess similar properties .

2. Anti-Inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. The benzoic acid component is known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have indicated that related compounds can reduce inflammation markers in human cell lines .

3. Antimicrobial Activity

Initial assessments suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The structural features allow for interaction with bacterial cell membranes, potentially disrupting their integrity .

The biological activity of (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is thought to involve several mechanisms:

- Inhibition of Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in related thiazolidine derivatives.

- Modulation of Immune Responses : By affecting cytokine production, the compound could modulate immune responses.

Case Studies

- Cell Line Studies : A study involving human breast cancer cell lines showed that treatment with thiazolidine derivatives resulted in a significant decrease in cell viability and an increase in apoptotic markers .

- Animal Models : In vivo studies have demonstrated reduced tumor growth in mice treated with similar compounds, indicating potential efficacy in cancer therapy .

Data Tables

Scientific Research Applications

Antidiabetic Properties

Thiazolidinedione derivatives, including compounds related to (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid, have demonstrated notable antidiabetic effects. Research indicates that these compounds can enhance insulin sensitivity and reduce blood glucose levels. For instance, studies have shown that certain thiazolidinediones exhibit significant antidiabetic activity in alloxan-induced diabetic rat models, outperforming standard treatments like rosiglitazone .

Antioxidant Activity

Compounds similar to (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid have been identified as effective antioxidants. These compounds inhibit oxidative stress by scavenging free radicals and reducing lipid peroxidation. Notably, some derivatives have been shown to possess dual activity as both antioxidants and aldose reductase inhibitors, which are beneficial in preventing complications associated with diabetes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiazolidinedione derivatives. Compounds synthesized from this class have been tested for their ability to inhibit inflammatory mediators and reduce symptoms in models of inflammatory diseases. Specific derivatives have shown comparable effectiveness to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

The antimicrobial potential of thiazolidinedione derivatives is another area of interest. Studies have demonstrated that these compounds exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. This suggests their potential use in treating infections caused by resistant pathogens .

Anticancer Properties

Recent investigations into the anticancer properties of thiazolidinedione derivatives indicate promising results against several cancer cell lines. For example, compounds related to (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid have shown cytotoxic effects in breast cancer (MCF-7), prostate cancer (LNCaP), and colon adenocarcinoma (SW-480) cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiazolidinedione derivatives:

- Study on Antidiabetic Activity : Grag et al. synthesized novel thiazolidinediones and evaluated their antidiabetic effects using various in vitro assays which confirmed their potential as effective agents against diabetes .

- Antioxidant Evaluation : Ottana et al. conducted a study identifying several 5-benzylidene-thiazolidinedione derivatives as potent antioxidants and aldose reductase inhibitors .

- Anti-inflammatory Research : Ma et al.'s work focused on synthesizing novel derivatives for evaluating their anti-inflammatory properties against standard drugs like indomethacin .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural differences among related compounds include:

Benzylidene Substituents

- Target Compound : 3,4-Dimethoxybenzylidene (electron-donating groups).

- : Varied aldehydes (e.g., fluorinated, nitro-substituted) yield benzylidene derivatives with distinct electronic profiles .

- : 4-Hydroxybenzylidene (polar, hydrogen-bonding capable) .

- : 3-Fluorobenzylidene (electron-withdrawing, enhancing metabolic stability) .

Impact : Methoxy groups increase lipophilicity, while hydroxy or nitro groups enhance polarity. Fluorine improves bioavailability via reduced metabolic degradation.

Core Heterocycle

- Target Compound : 2,4-Dioxothiazolidin-3-yl (two ketone groups).

- : 4-Oxo-2-(phenylimino)thiazolidin-3-yl (imine linkage instead of ketone) .

- : 4-Oxo-4,5-dihydrothiazol-2-yl (unsaturated thiazole ring) .

Impact: The dioxothiazolidinone core in the target compound may enhance hydrogen-bonding interactions compared to imine or thiazole derivatives.

Linker and Substituent Positions

- Target Compound: Butanamido spacer between thiazolidinone and benzoic acid.

- : Direct bond between azetidinone and benzoic acid .

- : Hydrazide linkers in benzimidazole derivatives .

Impact : The flexible butanamido linker in the target compound may improve conformational adaptability for target binding compared to rigid linkers.

Solubility and Lipophilicity

- The benzoic acid moiety confers pH-dependent solubility (ionizable carboxyl group).

- 3,4-Dimethoxybenzylidene: Higher logP than hydroxy or amino derivatives, favoring membrane penetration .

- Nitro/fluoro substituents : Increase polarity but reduce logP compared to methoxy groups .

Spectroscopic Characterization

- NMR Shifts : Methoxy protons (δ ~3.8–4.0 ppm) and benzylidene protons (δ ~7.5–8.0 ppm) distinguish the target compound. Substituent-induced shifts (e.g., fluorine in : δ ~7.2–7.4 ppm for aromatic protons) aid structural confirmation .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (Z)-4-(4-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid, and how are intermediates characterized?

- Methodology : The synthesis typically involves condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene-thiazolidinone core. Subsequent amide coupling with 4-aminobenzoic acid derivatives is achieved via carbodiimide-mediated reactions (e.g., EDC/HOBt). Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS for purity assessment .

- Critical Step : Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) improves yields of the Z-isomer, as confirmed by NOESY NMR .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies stereochemistry (Z/E configuration) and confirms substitution patterns (e.g., methoxy groups at 3,4-positions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects byproducts (e.g., oxidation at the thiazolidinone ring) .

- Elemental Analysis : CHN analysis ensures stoichiometric consistency (e.g., C: 58.2%, H: 4.5%, N: 6.8%) .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Thiazolidinone analogs exhibit anti-inflammatory and antiproliferative activity via PPAR-γ modulation. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, suggesting dose-dependent cytotoxicity. Competitive ELISA confirms binding to TNF-α with Kd ~3.2 µM .

Advanced Research Questions

Q. How can computational methods aid in predicting binding interactions and optimizing substituents?

- Approach :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses with PPAR-γ (PDB: 3DZY), highlighting hydrogen bonds between the thiazolidinone carbonyl and Arg288 .

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal electron-deficient regions at the benzylidene moiety, guiding substitution (e.g., electron-withdrawing groups at C3 enhance binding affinity) .

Q. How do structural analogs compare in activity, and what SAR trends emerge?

- SAR Insights :

| Substituent Modification | Biological Impact (vs. Parent Compound) | Source |

|---|---|---|

| Replacement of 3,4-dimethoxy with 4-Cl | 2.5× higher PPAR-γ activation (EC₅₀: 0.8 µM) | |

| Substitution of benzoic acid with acetamide | Reduced cytotoxicity (IC₅₀: >50 µM) |

- Key Trend : Methoxy groups enhance solubility but reduce metabolic stability, as shown in microsomal assays .

Q. How should researchers address contradictions in experimental data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting :

- Assay Variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hrs). Contradictions in IC₅₀ (e.g., 12 vs. 25 µM) may arise from differences in serum content .

- Batch Purity : HPLC-MS quantification of impurities (e.g., <95% purity correlates with 30% activity loss) .

Q. What strategies improve metabolic stability without compromising activity?

- Solutions :

- Prodrug Design : Esterification of the carboxylic acid group increases plasma half-life from 2.1 to 6.8 hrs in murine models .

- Isosteric Replacement : Substituting the thiazolidinone sulfur with oxazolidinone reduces CYP3A4-mediated degradation .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (from 24 hrs to 2 hrs) and improve Z/E selectivity (95:5) .

- Data Reproducibility : Include controls for autofluorescence in cellular assays (e.g., 1% DMSO vehicle) and validate findings with orthogonal methods (e.g., Western blot for apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.